前列腺素 F2α 醇

描述

Prostaglandin F2alpha (PGF2α) is a key lipid mediator involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It acts on its specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . PGF2α is required for female reproductive function such as luteolysis and parturition . It has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Synthesis Analysis

The synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs including PGF2α has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .

Molecular Structure Analysis

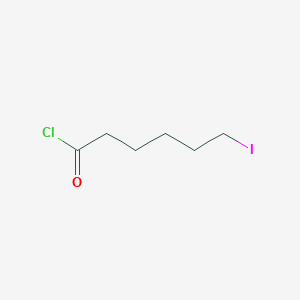

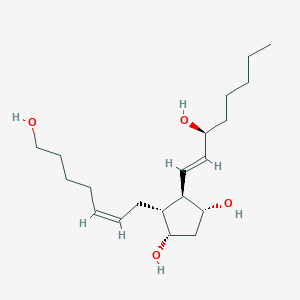

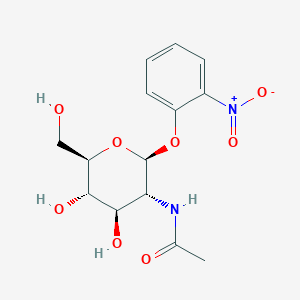

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" . These chains vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PGF2α include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Physical And Chemical Properties Analysis

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure that underlies their diverse physiological functions . The central five-membered ring imparts reactivity and distinct chemical properties to prostaglandins . The hydrophobic hydrocarbon chains surrounding the central ring structure influence the molecule’s overall size, shape, and biological activities .

科学研究应用

在眼部健康和眼部低血压中的作用

- 前列腺素 F2α 1-乙醇酰胺(前列酰胺 F2α)以其在动物中的强眼部降压作用而著称,代表了一类新的脂肪酸酰胺化合物。该化合物由大麻素受体的内源性配体 - 花生四烯乙醇酰胺形成,并通过涉及环氧合酶 2 (COX-2) 和前列腺素 F 合酶的两步酶促过程与前列酰胺的生物合成(包括前列酰胺 F2α)相关 (Wu Yang et al., 2005)。

对生殖健康的影响

- 在牛胚胎中,前列腺素 F2α (PGF2α) 对持续发育表现出有害影响,尤其是在未致密胚胎中。这表明 PGF2α 对牛胚胎发育有直接的负面影响 (F. N. Scenna et al., 2004)。

治疗应用和研究

- 源自前列腺素 F2α 的前列酰胺 F2α 已被用于治疗青光眼和睫毛毛发不足。合成过程涉及 COX-2 将花生四烯乙醇酰胺转化为前列腺素乙醇酰胺。前列酰胺 F2α 类似物 - 比马前列素,可以刺激毛发生长,并具有减少脂肪沉积的潜力 (D. Woodward et al., 2013)。

对性腺碳水化合物代谢的影响

- 前列腺素 F2α 影响家蚕性腺中的碳水化合物积累。局部应用 PGF2α 导致幼虫和生殖器官重量增加,同时生物分子和酶活性增加,表明家蚕的生殖效率提高 (Y. Miao & D. Bharathi, 2003)。

在精子质量和生殖性能中的作用

- 当添加到公猪精子中时,PGF2α 可能会提高猪的生殖性能。评估了不同浓度的 PGF2α 对不同保存期精子质量的影响,表明对猪的生殖技术具有潜在益处 (M. Yeste et al., 2008)。

安全和危害

未来方向

Recent works focusing on PGF2α/FP receptor response in the cardiovascular system have been summarized, and the recent development of potential therapeutic targets of the FP receptor has been reviewed . This research not only provides an alternative route to the highly stereoselective synthesis of PGs but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

属性

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXRFWLQYXAPC-LFZNYWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2alpha alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)